LTX-315 - 1345407-05-7

LTX-315

Catalog Number: EVT-280614
CAS Number: 1345407-05-7
Molecular Formula: C78H106N18O9
Molecular Weight: 1439.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LTX-315 is a synthetic, cationic, amphipathic nonapeptide designed for the treatment of solid tumors. [, ] It is derived from bovine lactoferricin, a naturally occurring antimicrobial peptide found in milk and other bodily fluids. [, ] LTX-315 exhibits potent oncolytic activity against a broad range of cancer cells, including those resistant to traditional chemotherapy. [, ] It demonstrates a favorable safety profile with lower toxicity towards normal cells compared to many existing anticancer agents. [, ] LTX-315 is currently being investigated in clinical trials for its potential as an antitumor agent, primarily through intratumoral administration. [, , , , , , , ]

Synthesis Analysis

The synthesis of LTX-315 involves a combination of solid-phase peptide synthesis (SPPS) and chemical modification steps. [] While specific details of the synthesis protocol are not extensively discussed in the provided literature, the use of SPPS suggests a stepwise approach where amino acids are sequentially coupled to a solid support, followed by cleavage and purification of the final peptide product. [] Chemical modification is employed to incorporate non-natural amino acids or other chemical moieties to enhance stability, activity, or other desirable properties. [, ]

Molecular Structure Analysis

LTX-315 is a 9-amino acid peptide with the sequence KKWKWDipKK-NH2, where Dip represents β-diphenylalanine, a non-natural amino acid. [, ] This sequence allows the peptide to adopt an amphipathic helical coil structure. [] The presence of multiple lysine residues confers a net positive charge to the molecule, while the tryptophan and diphenylalanine residues contribute to its hydrophobic character. [, ] This amphipathic nature is crucial for its interaction with cell membranes.

Direct Cytotoxicity:

  • Membrane Disruption: LTX-315's cationic and amphipathic nature enables it to interact with negatively charged phospholipids on the cell membrane of cancer cells, leading to membrane disruption and cell lysis. [, , , ] This direct killing effect is rapid and observed within minutes of exposure. [, ]
  • Mitochondrial Perturbation: Beyond membrane lysis, LTX-315 can penetrate cells and target mitochondria, causing mitochondrial membrane permeabilization and disruption of mitochondrial function. [, , ] This leads to the release of pro-apoptotic factors, contributing to cell death. []

Antitumor Immune Responses:

  • Immunogenic Cell Death (ICD): LTX-315 induces a form of cell death characterized by the release of damage-associated molecular patterns (DAMPs), such as ATP, HMGB1, and cytochrome c. [, , , ] These DAMPs act as danger signals, alerting the immune system to the presence of tumor cells and promoting an inflammatory response. [, , ]
  • Immune Cell Infiltration: LTX-315 treatment leads to an increased infiltration of immune cells, particularly cytotoxic CD8+ T cells, into the tumor microenvironment. [, , , , , , ] This enhanced immune cell presence contributes to the long-term control of tumor growth. []
  • Dendritic Cell Maturation: LTX-315 directly activates dendritic cells, key players in antigen presentation and T cell activation, through TLR7 signaling. [] This promotes the maturation and activation of dendritic cells, enhancing their ability to prime antitumor T cell responses. []
Physical and Chemical Properties Analysis
  • Charge: LTX-315 is cationic due to the presence of multiple lysine residues. [, ]
  • Hydrophobicity: The tryptophan and diphenylalanine residues contribute to its hydrophobic character. [, ]
  • Amphipathicity: Possesses both hydrophilic and hydrophobic regions, allowing interaction with cell membranes. [, , ]
  • Plasma Half-Life: In humans, LTX-315 exhibits a plasma half-life of 160 minutes. []
  • Plasma Protein Binding: Demonstrates relatively high plasma protein binding abilities. []
  • CYP450 Inhibition: Shows relatively low ability to inhibit CYP450 enzymes. []
Applications
  • Direct Tumor Cell Killing: LTX-315 effectively kills a wide range of cancer cell lines in vitro, including melanoma, lymphoma, colon cancer, breast cancer, and sarcoma cells. [, , , , , , , ]
  • In Vivo Tumor Regression: Intratumoral injections of LTX-315 have demonstrated complete tumor regression in various mouse models of cancer, including melanoma, lymphoma, and colon cancer. [, , , , , , , , ]
  • Induction of Systemic Antitumor Immunity: LTX-315 treatment triggers systemic antitumor immune responses, evidenced by the protection of animals from tumor rechallenge and the observation of abscopal effects, where untreated tumors regress following treatment of a distant tumor. [, , , , , , , ]
  • Synergy with Other Cancer Therapies: LTX-315 enhances the efficacy of other cancer treatments, including chemotherapy (e.g., cyclophosphamide, doxorubicin), radiotherapy, and immune checkpoint inhibitors (e.g., anti-PD-L1, anti-CTLA-4). [, , , , ]
  • Potential in Immunotherapy-Resistant Cancers: LTX-315 demonstrates efficacy in preclinical models of cancer resistant to conventional chemotherapy and immunotherapy, including melanoma and sarcoma. [, , ]
  • Adjuvant for Cancer Vaccines: LTX-315 shows potential as an adjuvant for cancer vaccines due to its ability to promote immunogenic cell death and stimulate dendritic cell maturation. [, ]
Future Directions
  • Optimizing Treatment Regimens: Further studies are needed to determine optimal dosing schedules, routes of administration, and combinations with other therapies to maximize its therapeutic efficacy. []
  • Expanding Clinical Evaluation: Ongoing and future clinical trials will provide crucial data on the safety, tolerability, and efficacy of LTX-315 in various cancer types and treatment settings. [, , , , , , , ]
  • Developing Next-Generation Peptides: Structural modifications and the development of novel delivery systems could further enhance the stability, activity, and delivery of LTX-315 or similar oncolytic peptides. []

Bovine Lactoferricin

  • Compound Description: Bovine lactoferricin (LFcin) is a naturally occurring peptide found in bovine milk. It is a cleavage product of lactoferrin, a multifunctional iron-binding glycoprotein. LFcin exhibits antimicrobial, antiseptic, antiviral, antitumor, and immunomodulatory activities. []
  • Relevance: LTX-315 is a structurally optimized derivative of bovine LFcin. [] Both peptides share structural similarities and demonstrate anticancer properties, but LTX-315 shows enhanced in vivo activity. []

LTX-302

  • Compound Description: LTX-302 is a chemically modified peptide derived from bovine lactoferricin, similar to LTX-315. It incorporates non-coded amino acids, including β-diphenylalanine, to enhance its activity. [] LTX-302 exhibits antitumor effects in vivo, characterized by tumor regression and immune cell infiltration. []
  • Relevance: LTX-302 and LTX-315 are structurally related peptides derived from the same parent compound, bovine lactoferricin. [] Both demonstrate potent anticancer activity through direct tumor cell lysis and immune system activation. []

Brefeldin A

  • Compound Description: Brefeldin A is a lactone antibiotic that disrupts the Golgi apparatus, a cellular organelle involved in protein processing and trafficking. []

Doxorubicin

  • Compound Description: Doxorubicin is a widely used chemotherapeutic agent that intercalates with DNA, inhibiting DNA replication and RNA synthesis. []
  • Relevance: Preclinical studies demonstrated synergistic anticancer effects when LTX-315 was combined with Doxorubicin in a murine 4T1 breast cancer model. [] The combination resulted in enhanced tumor regression and immune responses compared to either agent alone. []

Cyclophosphamide

  • Compound Description: Cyclophosphamide is an alkylating agent used in chemotherapy to treat various cancers. It works by interfering with DNA replication and inducing cell death. []
  • Relevance: Researchers explored the combination of LTX-315 with low-dose Cyclophosphamide in a syngeneic murine A20 B-cell lymphoma model. [] The study showed a synergistic antitumor effect, leading to complete tumor regression in a higher proportion of animals compared to either treatment alone. []

Properties

CAS Number

1345407-05-7

Product Name

LTX-315

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]hexanamide

Molecular Formula

C78H106N18O9

Molecular Weight

1439.8 g/mol

InChI

InChI=1S/C78H106N18O9/c79-38-18-13-30-57(84)71(98)90-62(35-15-20-40-81)73(100)93-66(44-52-47-87-59-32-11-8-28-55(52)59)76(103)95-65(43-51-46-86-58-31-10-7-27-54(51)58)75(102)92-63(36-16-21-41-82)72(99)91-64(37-17-22-42-83)74(101)94-67(45-53-48-88-60-33-12-9-29-56(53)60)77(104)96-69(78(105)89-61(70(85)97)34-14-19-39-80)68(49-23-3-1-4-24-49)50-25-5-2-6-26-50/h1-12,23-29,31-33,46-48,57,61-69,86-88H,13-22,30,34-45,79-84H2,(H2,85,97)(H,89,105)(H,90,98)(H,91,99)(H,92,102)(H,93,100)(H,94,101)(H,95,103)(H,96,104)/t57-,61-,62-,63-,64-,65-,66-,67-,69-/m0/s1

InChI Key

GGAKLYWEFZCVIT-TVEKFXMRSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Solubility

Soluble in DMSO

Synonyms

LTX-315; LTX 315; LTX315; Ruxotemitide

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.